molecular formula C13H19NO2 B261390 N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine

N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine

Cat. No. B261390
M. Wt: 221.29 g/mol
InChI Key: NFQBOSRJVNJTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine, also known as AEMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEMB is a tertiary amine that contains an allyl group and a benzyl group, which makes it a versatile molecule for chemical modifications and functionalization.

Mechanism of Action

The mechanism of action of N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine is not fully understood, but it is believed to act as a modulator of various biological pathways, including the cholinergic and dopaminergic systems. N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory processes. N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has also been shown to increase the levels of dopamine in the brain, a neurotransmitter involved in reward and motivation.
Biochemical and physiological effects:
N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has been shown to protect against oxidative stress and inflammation, two processes that are involved in the development of various diseases, including cancer and Alzheimer's disease. N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has several advantages for lab experiments, including its ease of synthesis, versatility for chemical modifications, and potential applications in various fields. However, N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine, including the development of novel drug candidates based on N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine, the synthesis of new organic molecules with diverse biological activities, and the study of the mechanism of action of N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine in various biological pathways. Additionally, the development of new synthetic methods for N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine and its derivatives could lead to more efficient and sustainable processes for the production of these compounds.

Synthesis Methods

N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine can be synthesized through a multi-step reaction process that involves the reaction of allylamine with 2-ethoxy-3-methoxybenzaldehyde, followed by reduction and N-alkylation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine has also been used as a building block for the synthesis of novel organic molecules with diverse biological activities.

properties

Product Name

N-allyl-N-(2-ethoxy-3-methoxybenzyl)amine

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-4-9-14-10-11-7-6-8-12(15-3)13(11)16-5-2/h4,6-8,14H,1,5,9-10H2,2-3H3

InChI Key

NFQBOSRJVNJTFD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNCC=C

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCC=C

Origin of Product

United States

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